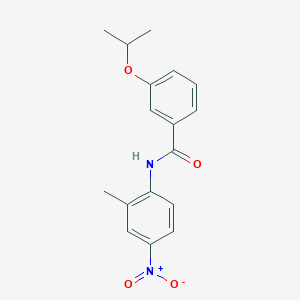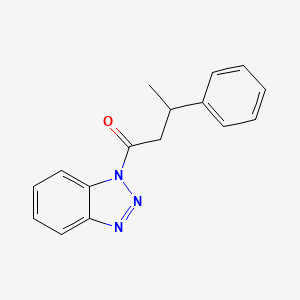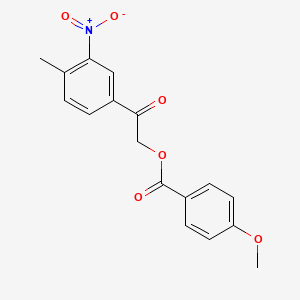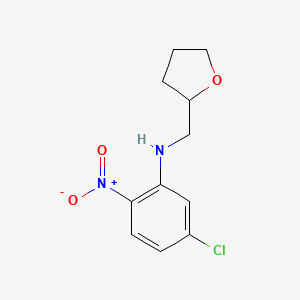![molecular formula C19H23N3O6S B3980376 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide CAS No. 432531-62-9](/img/structure/B3980376.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide
描述
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide, also known as DEA-NO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. NO is an important signaling molecule in the body that plays a crucial role in regulating various physiological processes, including blood pressure, immune response, and neurotransmission. DEA-NO has been used to study the effects of NO on these processes and to develop new therapies for various diseases.
作用机制
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide releases NO in a controlled manner, which allows researchers to study the effects of NO on various physiological processes. NO acts as a signaling molecule in the body by activating a variety of enzymes and signaling pathways. It plays a crucial role in regulating blood pressure, immune response, and neurotransmission. By releasing NO in a controlled manner, this compound allows researchers to study the effects of NO on these processes and to develop new therapies for diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow, reduce inflammation, and improve cognitive function. It has also been shown to have anti-tumor effects and to improve cardiovascular function in patients with heart disease.
实验室实验的优点和局限性
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It releases NO in a controlled manner, which allows researchers to study the effects of NO on various physiological processes. However, there are also some limitations to using this compound in lab experiments. It can be difficult to control the release of NO, which can lead to inconsistent results. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide. One area of research is the development of new therapies for diseases such as cancer, cardiovascular disease, and Alzheimer's disease. This compound has been shown to have anti-tumor effects and to improve cardiovascular function, and it may have potential as a treatment for these diseases. Another area of research is the study of the effects of NO on neurotransmission. NO plays a crucial role in regulating neurotransmission, and further research could lead to new therapies for neurological disorders. Finally, there is a need for further research on the safety and toxicity of this compound. While it has been shown to be relatively safe at low concentrations, more research is needed to determine its safety at higher concentrations.
科学研究应用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide has been used in a wide range of scientific research applications. It has been used to study the effects of NO on blood pressure regulation, immune response, and neurotransmission. It has also been used to develop new therapies for diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
属性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-4-21(5-2)29(26,27)15-10-11-18(28-3)16(13-15)20-19(23)12-14-8-6-7-9-17(14)22(24)25/h6-11,13H,4-5,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGNCDUWAWDSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-bromophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3980311.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3980324.png)
![ethyl 2-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980336.png)
![N-(3-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3980343.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3980363.png)



![ethyl 2-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980395.png)